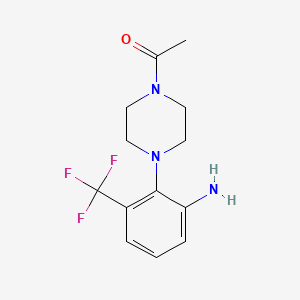
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H16F3N3O It is characterized by the presence of a piperazine ring substituted with an acetyl group and a trifluoromethyl group attached to an aniline moiety
Preparation Methods
The synthesis of 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Aniline: Finally, the acetylated piperazine is coupled with an aniline derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperazine ring and trifluoromethyl group contribute to its binding affinity and selectivity. The compound may act as an inhibitor or activator of target proteins, influencing signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar compounds to 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline include:
2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline: Differing in the position of the trifluoromethyl group, this compound exhibits distinct chemical and biological properties.
2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline: Another positional isomer with unique reactivity and applications.
2-(4-Acetylpiperazin-1-yl)-6-(trifluoromethyl)aniline: This isomer also shows different characteristics due to the varied position of the trifluoromethyl group.
Properties
Molecular Formula |
C13H16F3N3O |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
1-[4-[2-amino-6-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16F3N3O/c1-9(20)18-5-7-19(8-6-18)12-10(13(14,15)16)3-2-4-11(12)17/h2-4H,5-8,17H2,1H3 |
InChI Key |
WCNANMRPPQLCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


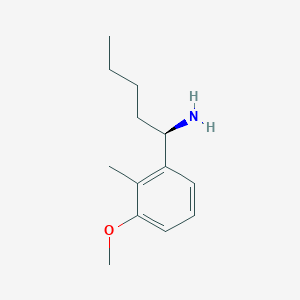
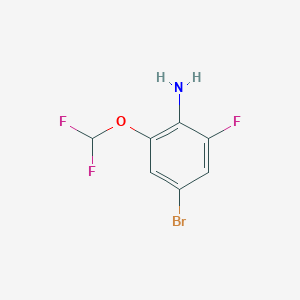

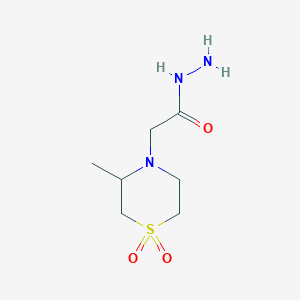
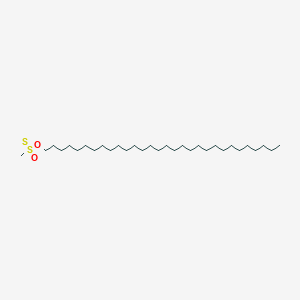
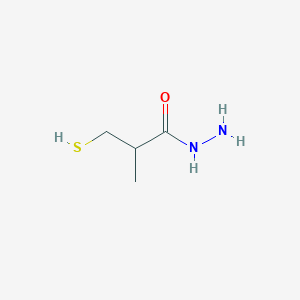
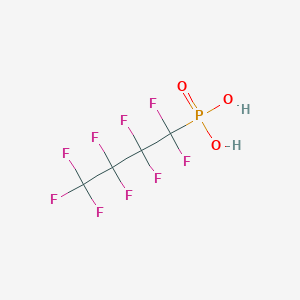

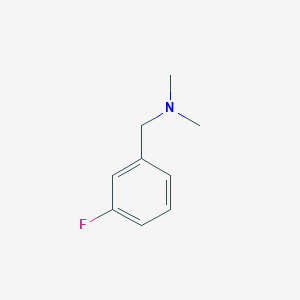

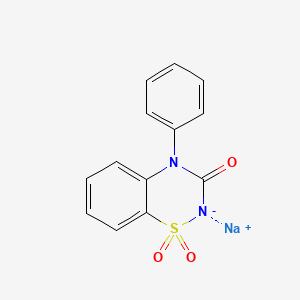
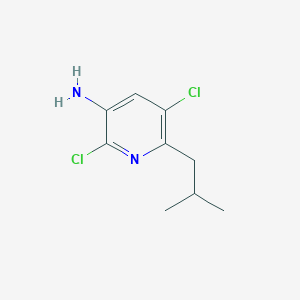
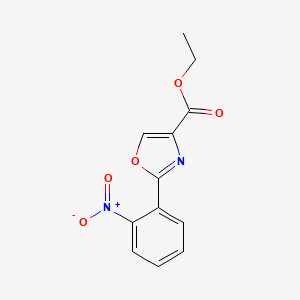
![3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)
